Cas no 6954-65-0 (1-(2,4-Difluorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione)

1-(2,4-Difluorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione is a synthetic compound with notable structural features. This pyrrole-2,5-dione derivative exhibits enhanced stability and reactivity, making it suitable for various chemical transformations. Its unique fluorine substitution on the aromatic ring contributes to improved solubility and selectivity in organic syntheses. The compound's hydrophobic nature facilitates organic reactions in non-polar solvents, while its hydrophilic character aids in water-soluble applications.
1-(2,4-Difluorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione structure
6954-65-0 structure
Product Name:1-(2,4-Difluorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
CAS No:6954-65-0
MF:C10H5F2NO2
MW:209.149009466171
CID:521659
PubChem ID:249406
Update Time:2025-07-23

1-(2,4-Difluorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrole-2,5-dione,1-(2,4-difluorophenyl)-
    • 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione
    • 1-(2,4-difluorophenyl)pyrrole-2,5-dione
    • N-(2,4-DIFLUOROPHENYL)MALEIMIDE
    • 1-(2,4-difluoro-phenyl)-pyrrole-2,5-dione
    • difluorophenylpyrroledione
    • N-(2,4-Difluorphenyl)-maleimid
    • FT-0636313
    • NSC-67698
    • 6954-65-0
    • EN300-03881
    • MFCD00033652
    • A836542
    • CS-0219395
    • NSC67698
    • JS-051C
    • Z56891347
    • DTXSID00290262
    • CHEMBL1774754
    • AKOS000116777
    • NCIOpen2_003259
    • J-502910
    • SCHEMBL14656750
    • 1-(2,4-difluorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
    • G29066
    • ALBB-031622
    • DB-055296
    • 1-(2,4-Difluorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
    • MDL: MFCD00033652
    • Inchi: 1S/C10H5F2NO2/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(13)15/h1-5H
    • InChI Key: WQAYULVQTJAUMD-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1N1C(C=CC1=O)=O)F

Computed Properties

  • Exact Mass: 209.02900
  • Monoisotopic Mass: 209.029
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 311
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 37.4Ų

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Melting Point: 83-85°
  • Boiling Point: 304.9±32.0 °C at 760 mmHg
  • Flash Point: 138.2±25.1 °C
  • Refractive Index: 1.582
  • PSA: 37.38000
  • LogP: 1.45920
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

1-(2,4-Difluorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione Security Information

1-(2,4-Difluorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione Customs Data

  • HS CODE:2925190090
  • Customs Data:

    China Customs Code:

    2925190090

    Overview:

    2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

1-(2,4-Difluorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione Pricemore >>

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Additional information on 1-(2,4-Difluorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione

Introduction to 1-(2,4-Difluorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione (CAS No. 6954-65-0)

1-(2,4-Difluorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione, also known by its CAS number 6954-65-0, is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrroles and is characterized by its unique structural features, including a difluorophenyl substituent and a dihydro-pyrrole core. These structural elements contribute to its diverse biological activities and potential therapeutic applications.

The chemical structure of 1-(2,4-Difluorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione consists of a five-membered heterocyclic ring with a nitrogen atom and two double bonds. The presence of the difluorophenyl group imparts unique electronic and steric properties to the molecule, which can influence its interactions with biological targets. This compound has been the subject of extensive research due to its potential as a lead compound in drug discovery.

Recent studies have highlighted the pharmacological properties of 1-(2,4-Difluorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione. One notable area of research is its anti-inflammatory activity. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that it may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 1-(2,4-Difluorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione has also been investigated for its antiviral activity. Research has demonstrated that this compound can inhibit the replication of several viruses, including influenza A virus and herpes simplex virus (HSV). The mechanism of action involves interfering with viral entry into host cells and disrupting viral replication processes. These findings open up new avenues for developing antiviral therapies using this compound as a lead molecule.

The cytotoxicity profile of 1-(2,4-Difluorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione has also been evaluated in various cancer cell lines. Studies have shown that it exhibits selective cytotoxicity against certain types of cancer cells, particularly those derived from breast and lung cancers. The mechanism behind this selective toxicity is not yet fully understood but is thought to involve the induction of apoptosis through mitochondrial dysfunction and DNA damage.

In the context of drug development, the solubility and stability of 1-(2,4-Difluorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione are important considerations. Recent advancements in formulation science have led to the development of novel delivery systems that enhance the bioavailability and stability of this compound. For example, nanoparticle-based formulations have shown promise in improving the pharmacokinetic properties of this molecule, making it more suitable for clinical applications.

Clinical trials are currently underway to evaluate the safety and efficacy of 1-(2,4-Difluorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione in various therapeutic settings. Preliminary results from phase I trials have indicated that it is well-tolerated at therapeutic doses with minimal side effects. These findings are encouraging and warrant further investigation in larger clinical trials.

The synthesis of 1-(2,4-Difluorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione has been optimized using modern synthetic methods. One common approach involves the reaction of 2,4-difluorobenzaldehyde with an appropriate amine followed by cyclization under acidic conditions. This method yields high purity products with good yields. The scalability of this synthetic route makes it suitable for large-scale production for both research and commercial purposes.

In conclusion, 1-(2,4-Difluorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione (CAS No. 6954-65-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses.

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